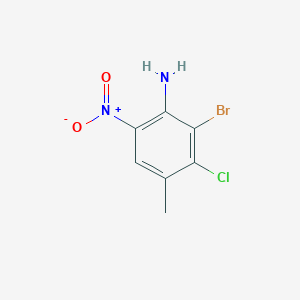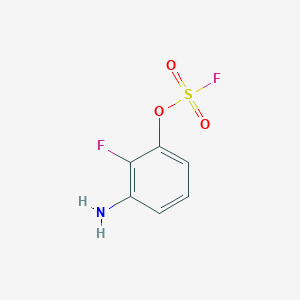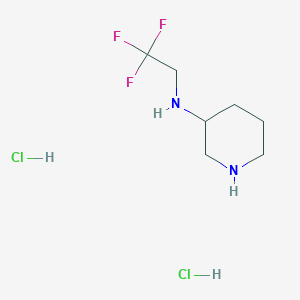
2-Bromo-3-chloro-4-methyl-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-methyl-6-nitroaniline (BCMN) is an organic compound that is used in a variety of scientific experiments. It is a nitroaniline derivative that is commonly used as a reagent in the synthesis of organic compounds. BCMN can also be used in a variety of other applications, including as a catalyst, for the synthesis of pharmaceuticals and as a reagent for the detection of certain compounds. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on related nitroaniline derivatives, such as the synthesis and structural analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts, reveals the importance of these compounds in understanding crystal structures and molecular interactions. Theoretical calculations and X-ray diffraction analyses provide insights into the energetic barriers for molecular rotations and the significance of hydrogen bonding in determining molecular arrangements and stability. Such studies contribute to the broader field of crystallography and materials science, aiding in the design of new materials with specific properties (Medviediev & Daszkiewicz, 2021).
Environmental Degradation
Investigations into the anaerobic degradation of nitroaromatic compounds like 2-chloro-4-nitroaniline by microbial strains highlight the environmental relevance of these chemicals. Understanding the pathways and mechanisms of microbial degradation can inform bioremediation strategies for nitroaromatic pollutants, a significant concern due to their widespread use in industrial and agricultural applications. Such research underscores the potential for using microbial consortia to mitigate environmental pollution (Duc, 2019).
Green Chemistry and Catalysis
The green synthesis and characterization of Schiff base compounds involving nitroaniline derivatives demonstrate the evolving practices in chemical synthesis towards more environmentally benign methods. Mechanochemical methods, as an alternative to traditional solvent-based approaches, exemplify the shift towards green chemistry. Additionally, the exploration of urease inhibitory activity and antioxidant potential of these compounds opens avenues in medicinal chemistry and pharmacology (Zulfiqar et al., 2020).
Atmospheric Chemistry
Research on the chemistry of atmospheric bromine, which may involve bromine-containing organic compounds similar to 2-Bromo-3-chloro-4-methyl-6-nitroaniline, sheds light on the complex interactions within Earth's atmosphere. Understanding the role of bromine in ozone depletion and atmospheric chemistry is crucial for environmental monitoring and the development of policies to protect atmospheric health (Wofsy, McElroy, & Yung, 1975).
Propiedades
IUPAC Name |
2-bromo-3-chloro-4-methyl-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWPQYDMVDRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2611452.png)
![N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide](/img/structure/B2611453.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2611457.png)
![7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2611459.png)

![2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2611461.png)

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B2611465.png)


![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)
